molecular formula C22H39N7O5S B14026743 N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide

N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide

Cat. No.: B14026743
M. Wt: 513.7 g/mol
InChI Key: NYAZUAAGKILBHO-IIAQOEISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG2-C6-Azide, also known as biotin-polyethylene glycol-2-hexyl-azide, is a compound that combines biotin, polyethylene glycol (PEG), and an azide group. This compound is widely used in click chemistry, particularly in bioconjugation applications. The biotin moiety allows for strong binding to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance. The azide group is highly reactive and can participate in various click chemistry reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG2-C6-Azide is synthesized through a multi-step process. The synthesis typically involves the following steps:

    Activation of Biotin: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

    PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG-diamine, to form biotin-PEG2.

    Azidation: The PEGylated biotin is further reacted with a compound containing an azide group, such as 6-azidohexanoic acid, to form Biotin-PEG2-C6-Azide.

Industrial Production Methods

Industrial production of Biotin-PEG2-C6-Azide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of biotin are activated using NHS or similar reagents.

    PEGylation in Bulk: The activated biotin is reacted with PEG derivatives in large reactors.

    Azidation in Bulk: The PEGylated biotin is then reacted with azide-containing compounds in large quantities.

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG2-C6-Azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper-Catalyzed Reactions: CuAAC reactions typically use copper(I) catalysts and are performed in aqueous or organic solvents.

    Copper-Free Reactions: SPAAC reactions do not require a catalyst and are performed in aqueous or organic solvents.

Major Products

    Triazole Linkages: The primary products of these reactions are triazole linkages formed between the azide group and the alkyne group.

Comparison with Similar Compounds

Biotin-PEG2-C6-Azide can be compared with other similar compounds, such as:

Conclusion

Biotin-PEG2-C6-Azide is a versatile compound with numerous applications in scientific research. Its unique combination of biotin, PEG, and azide groups makes it an invaluable tool in bioconjugation, drug delivery, imaging, and proteomics. The compound’s ability to participate in click chemistry reactions and its strong biotin-avidin interaction highlight its significance in various fields of study.

Properties

Molecular Formula

C22H39N7O5S

Molecular Weight

513.7 g/mol

IUPAC Name

N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide

InChI

InChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32)/t17-,18?,21-/m1/s1

InChI Key

NYAZUAAGKILBHO-IIAQOEISSA-N

Isomeric SMILES

C1[C@@H]2[C@H](C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2

Origin of Product

United States

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